![molecular formula C13H13ClF3NO4 B171286 Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate CAS No. 172527-71-8](/img/structure/B171286.png)

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate

Vue d'ensemble

Description

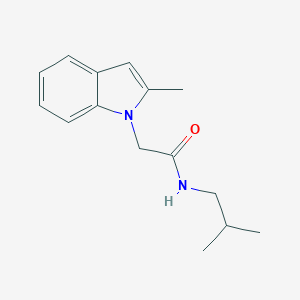

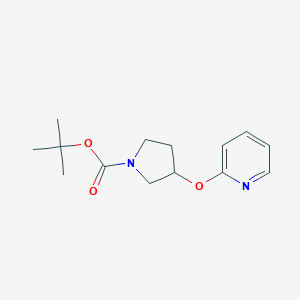

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is a chemical compound with the molecular formula C13H13ClF3NO4 . It is used for proteomics research .

Molecular Structure Analysis

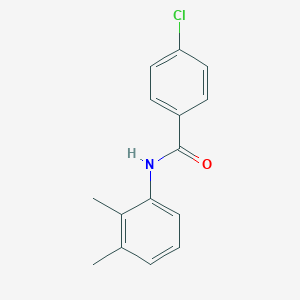

The molecular structure of Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is characterized by the presence of a pyridinyl group attached to a malonate group. The pyridinyl group contains a trifluoromethyl group and a chlorine atom .Physical And Chemical Properties Analysis

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate has a density of 1.4±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a flash point of 154.8±26.5 °C . It has a molar refractivity of 70.5±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 251.2±3.0 cm3 .Applications De Recherche Scientifique

Materials Science

Application Summary

“Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate” is used in the growth and characterization of crystalline specimens for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .

Method of Application

The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, and the FTIR spectrum portrays the presence of major and active functional groups .

Results or Outcomes

The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C . The hardness profile of the material increases with increase in load, confirming reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The dielectric constant and dielectric loss were accurately measured .

Organic Synthesis

Application Summary

“Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate” is used in the synthesis of 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine .

Method of Application

The synthesis involves 5 steps starting from 2,3-dichloro-5-(trifluoromethyl)pyridine .

Results or Outcomes

The result of the synthesis is the production of 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine .

Chemical Properties

Application Summary

“Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate” is a chemical compound with a unique molecular structure . It’s used in various chemical reactions due to its unique properties .

Method of Application

The compound can be used in a variety of chemical reactions, depending on the desired outcome .

Results or Outcomes

The outcomes of these reactions vary widely, depending on the specific reaction conditions and the other compounds involved .

Safety And Hazards

The safety data sheet for Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Propriétés

IUPAC Name |

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPNAVYQHJYROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378858 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |

CAS RN |

172527-71-8 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)